

# 6-Cyclopropylpyridazin-3-amine and its role in medicinal chemistry

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Cyclopropylpyridazin-3-amine

Cat. No.: B1437024

[Get Quote](#)

An In-depth Technical Guide to **6-Cyclopropylpyridazin-3-amine** in Medicinal Chemistry

## Abstract

This technical guide provides a comprehensive overview of **6-cyclopropylpyridazin-3-amine**, a heterocyclic compound of significant interest in modern medicinal chemistry. We will explore its unique structural features, plausible synthetic pathways, and established role as a privileged scaffold in drug discovery. The document delves into its mechanism of action, particularly as a kinase inhibitor, and examines the structure-activity relationships that confer its biological activity. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate further investigation and application of this versatile molecule.

## Introduction: The Emergence of a Privileged Scaffold

The pyridazine core is a prominent heterocyclic motif in medicinal chemistry, recognized for its ability to engage in crucial hydrogen bonding interactions with biological targets.<sup>[1]</sup> When combined with a cyclopropyl group—a small, strained carbocycle known for conferring unique conformational rigidity, metabolic stability, and binding affinity—the resulting scaffold becomes particularly valuable.<sup>[2][3][4]</sup> **6-Cyclopropylpyridazin-3-amine** (CAS No. 1159814-07-9) represents a key building block that leverages these synergistic properties.<sup>[5]</sup> Its structure is particularly well-suited for the development of kinase inhibitors, a major class of therapeutics in

oncology and inflammatory diseases.[1][2][6] This guide aims to synthesize the current understanding of this compound, providing a technical foundation for its application in contemporary drug discovery programs.

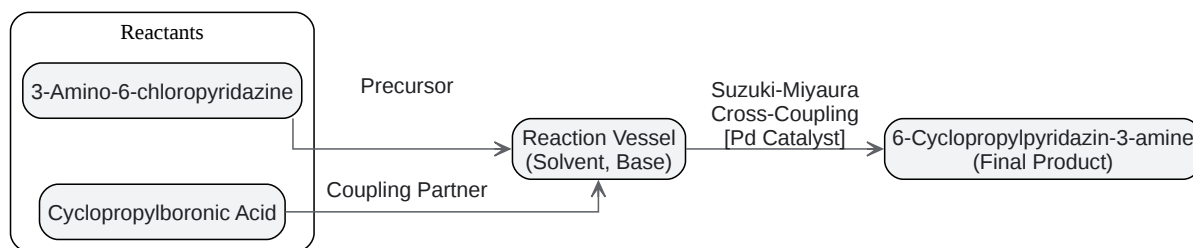
## Physicochemical Properties and Synthesis

A thorough understanding of a molecule's properties is fundamental to its application. The key physicochemical characteristics of **6-cyclopropylpyridazin-3-amine** are summarized below.

Property	Value	Source
CAS Number	1159814-07-9	[5]
Molecular Formula	C <sub>7</sub> H <sub>9</sub> N <sub>3</sub>	[5][7]
Molecular Weight	135.17 g/mol	[5]
Topological Polar Surface Area (TPSA)	51.8 Å <sup>2</sup>	[5]
Predicted LogP	0.9362	[5]
Hydrogen Bond Acceptors	3	[5]
Hydrogen Bond Donors	1	[5]
Rotatable Bonds	1	[5]

## Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The synthesis of **6-cyclopropylpyridazin-3-amine** can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored in medicinal chemistry for its reliability and tolerance of various functional groups.[8] The strategy involves coupling a commercially available precursor, 3-amino-6-chloropyridazine, with cyclopropylboronic acid.[8][9] The palladium catalyst, typically with phosphine ligands, facilitates the formation of the new carbon-carbon bond between the pyridazine ring and the cyclopropyl moiety.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **6-Cyclopropylpyridazin-3-amine**.

## Detailed Experimental Protocol

The following protocol is a representative procedure based on standard Suzuki-Miyaura coupling conditions adapted for this specific transformation.<sup>[8][9]</sup>

Materials:

- 3-Amino-6-chloropyridazine (1.0 eq)<sup>[10]</sup>
- Cyclopropylboronic acid (1.5 eq)
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>, 0.05 eq)
- Triphenylphosphine (PPh<sub>3</sub>, 0.1 eq) or other suitable phosphine ligand
- Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>, 3.0 eq)
- Solvent mixture (e.g., Toluene/Ethanol/Water, 4:1:1)
- Nitrogen or Argon gas (for inert atmosphere)

Procedure:

- **Vessel Preparation:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-amino-6-chloropyridazine and cyclopropylboronic acid.
- **Catalyst and Base Addition:** Add the palladium catalyst, phosphine ligand, and sodium carbonate to the flask.
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical for preventing catalyst degradation.
- **Solvent Addition:** Add the degassed solvent mixture via syringe.
- **Reaction:** Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Upon completion (typically 4-12 hours), cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield **6-cyclopropylpyridazin-3-amine** as a pure solid.

## Role in Medicinal Chemistry and Key Biological Activities

The true value of **6-cyclopropylpyridazin-3-amine** lies in its application as a versatile scaffold for developing potent and selective therapeutic agents.

### Kinase Inhibition in Oncology and Inflammation

The pyridazine scaffold is a privileged structure for kinase inhibitors, primarily due to the nitrogen atoms' ability to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.<sup>[1]</sup> Derivatives of **6-cyclopropylpyridazin-3-amine** have shown potent inhibitory activity against various kinases implicated in cancer and inflammatory diseases.<sup>[2]</sup>

- **Anti-Angiogenic Agents:** By targeting kinases like Vascular Endothelial Growth Factor Receptors (VEGFRs), inhibitors derived from this scaffold can disrupt the formation of new

blood vessels (angiogenesis), a process essential for tumor growth and metastasis.[1][3]

- **Anti-Inflammatory Agents:** Inhibition of p38 Mitogen-Activated Protein Kinase (p38 MAPK), a key regulator of inflammatory cytokine production, is a promising strategy for treating conditions like rheumatoid arthritis. The **6-cyclopropylpyridazin-3-amine** core can be elaborated to target this kinase effectively.[1]
- **Oncology:** The compound serves as a lead for developing inhibitors of other kinases critical to cancer cell survival and proliferation, such as Spleen Tyrosine Kinase (SYK).[11]  
Mechanistic studies have shown that such compounds can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis.[2]

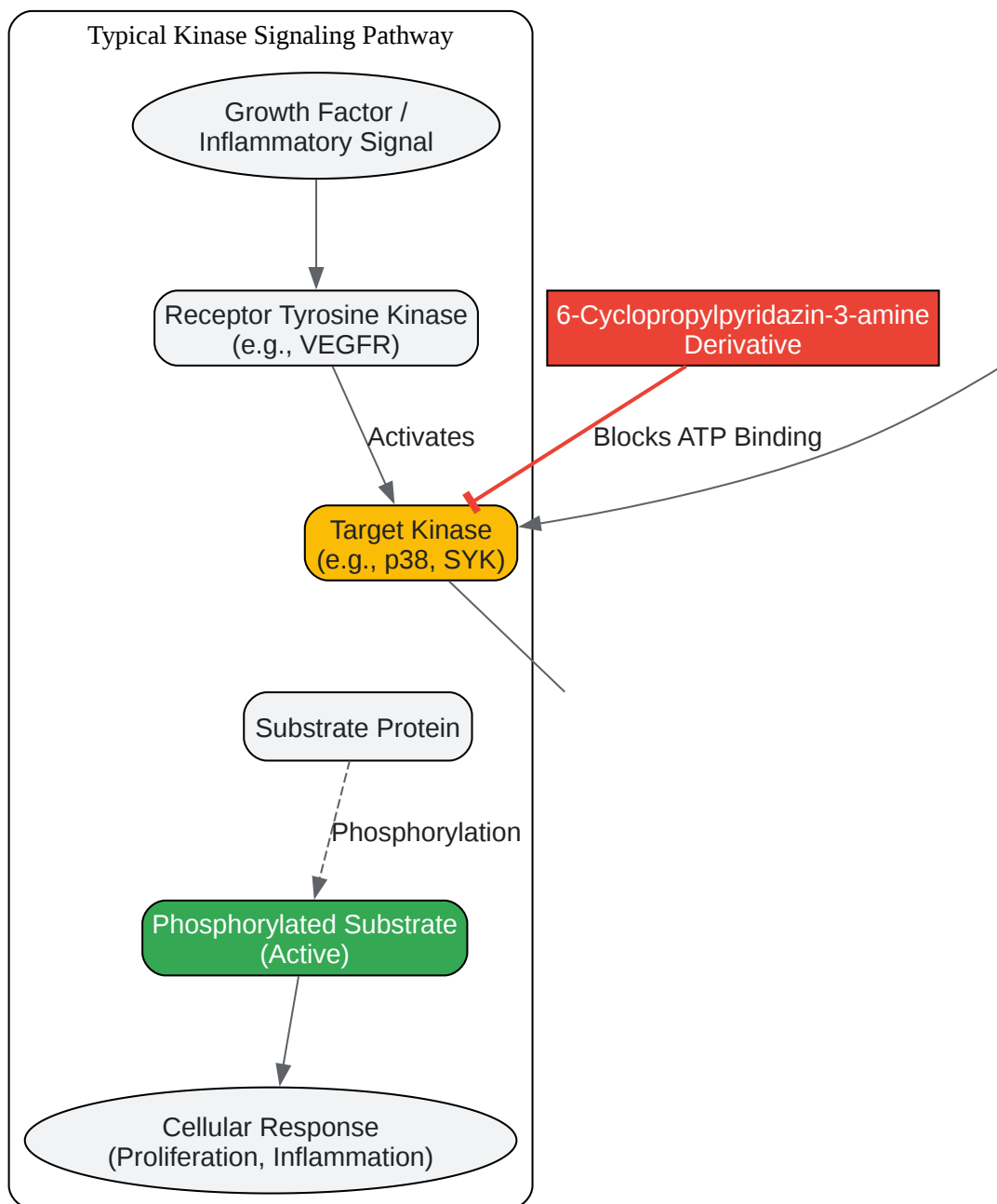
## Other Potential Therapeutic Applications

While kinase inhibition is its most prominent role, the broader pyridazine class has demonstrated a wide spectrum of biological activities. This suggests that the **6-cyclopropylpyridazin-3-amine** core could be explored for:

- **Antimicrobial Activity:** Pyridazine derivatives have been investigated for activity against various bacterial and fungal pathogens.[9][12]
- **Analgesic Agents:** Related structures have been designed as analgesic agents, often by targeting enzymes like cyclooxygenase (COX).[13][14]

## Mechanism of Action: Disrupting Cellular Signaling

As a kinase inhibitor, a drug molecule derived from **6-cyclopropylpyridazin-3-amine** functions by competing with adenosine triphosphate (ATP) for the binding site on a target kinase. This competitive inhibition prevents the transfer of a phosphate group to downstream substrate proteins, effectively blocking the signaling cascade.



[Click to download full resolution via product page](#)

Caption: General mechanism of kinase inhibition.

The unique chemical properties of the cyclopropyl group contribute significantly to this mechanism. Its rigid, strained ring structure can enhance binding affinity and introduce favorable interactions within the hydrophobic regions of the ATP-binding pocket, potentially improving both potency and selectivity.<sup>[2][3]</sup>

## Conclusion and Future Directions

**6-Cyclopropylpyridazin-3-amine** is a high-value scaffold in medicinal chemistry, offering a robust starting point for the design of novel therapeutics. Its synthetic accessibility via established methods like the Suzuki-Miyaura coupling, combined with the favorable pharmacological properties imparted by the pyridazine and cyclopropyl motifs, makes it a compelling building block. The primary application lies in the development of kinase inhibitors for oncology and inflammatory diseases, where derivatives have demonstrated significant potential. Future research will likely focus on elaborating the core structure to optimize potency, selectivity, and pharmacokinetic profiles, further cementing the role of **6-cyclopropylpyridazin-3-amine** in the drug discovery pipeline.

## References

- Smolecule. (n.d.). 6-cyclopropyl-N-methylpyridazin-3-amine.
- ChemScene. (n.d.). **6-Cyclopropylpyridazin-3-amine**.
- ChemicalBook. (n.d.). 3-AMINO-6-METHOXYPYRIDAZINE synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for 6-Propylpyridazin-3-amine in Antimicrobial Drug Discovery.
- Apollo Scientific. (n.d.). 6-Cyclopropylpyridin-3-amine.
- PubChemLite. (n.d.). **6-cyclopropylpyridazin-3-amine** (C<sub>7</sub>H<sub>9</sub>N<sub>3</sub>).
- BenchChem. (2025). Application Notes and Protocols: 6-Propylpyridazin-3-amine for Kinase Inhibitor Synthesis.
- ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
- Google Patents. (n.d.). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
- ResearchGate. (n.d.). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents.
- PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
- PubChem. (n.d.). **6-Cyclopropylpyridazin-3-amine**.
- Google Patents. (n.d.). WO/2007/026623 PROCESS FOR PRODUCING 3-AMINO-6-CHLOROPYRIDAZINE.

- MDPI. (n.d.). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses.
- PubMed. (1982). Synthesis and biological activity of pyridazinooxazines.
- PubMed. (n.d.). Pharmacokinetics of a series of 6-chloro-2,3,4,5-tetrahydro-3-substituted-1H-3-benzazepines in rats. Determination of quantitative structure-pharmacokinetic relationships.
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
- PubMed. (2020). Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents.
- PubMed. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update.
- PubMed. (1986). Mechanism of action of aromatic amines that short-circuit the visual cycle.
- ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities.
- PubMed Central. (n.d.). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition.
- MDPI. (n.d.). Chemical Profiling and Biological Activity of Plant Natural Compounds II.
- PubMed. (n.d.). Chemical properties and biological activities of cyclopentenediones: a review.
- PubMed. (2016). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors.
- Sigma-Aldrich. (n.d.). 3-Amino-6-chloropyridazine 97 5469-69-2.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 6-cyclopropyl-N-methylpyridazin-3-amine [smolecule.com]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. chemscene.com [chemscene.com]



- 6. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - 6-cyclopropylpyridazin-3-amine (C7H9N3) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 3-アミノ-6-クロロピリダジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Cyclopropylpyridazin-3-amine and its role in medicinal chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1437024#6-cyclopropylpyridazin-3-amine-and-its-role-in-medicinal-chemistry]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)